molecular formula C17H17ClN2O3S B2465294 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903564-20-4

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2465294
CAS RN: 1903564-20-4
M. Wt: 364.84
InChI Key: BYZDJFKOMCMOKE-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have promising results in preclinical research, and its mechanism of action has been extensively studied.

Mechanism of Action

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. By inhibiting BTK, 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide disrupts the B-cell receptor signaling pathway, leading to the death of cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit B-cell activation and proliferation, and reduce the production of inflammatory cytokines in autoimmune diseases. 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water and organic solvents. 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been found to have low toxicity and good selectivity for BTK. However, 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has some limitations for lab experiments. It is not suitable for in vivo studies due to its poor solubility in aqueous solutions, and it may have off-target effects on other kinases.

Future Directions

There are several future directions for the study of 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One direction is to further investigate its potential therapeutic applications in cancer and autoimmune diseases. Another direction is to develop more potent and selective BTK inhibitors based on the structure of 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Additionally, the development of novel drug delivery systems may improve the efficacy and pharmacokinetic profile of 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Finally, the combination of 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide with other drugs may enhance its therapeutic effects and reduce the potential for drug resistance.

Synthesis Methods

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-methylthiophenol, which is then reacted with 5-chloronicotinic acid to form 5-chloro-N-(3-(methylthio)phenyl)nicotinamide. This compound is then reacted with tetrahydrofuran-3-ol to form 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, or 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.

Scientific Research Applications

5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied extensively for its potential therapeutic applications. It has been found to have promising results in preclinical research for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. 5-chloro-N-(3-(methylthio)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

5-chloro-N-(3-methylsulfanylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24-14-4-2-3-12(8-14)20-16(21)11-7-15(18)17(19-9-11)23-13-5-6-22-10-13/h2-4,7-9,13H,5-6,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZDJFKOMCMOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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